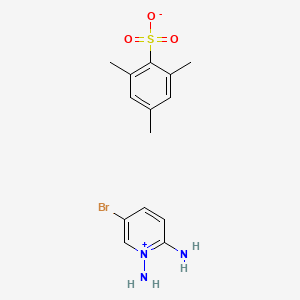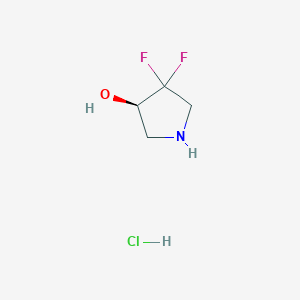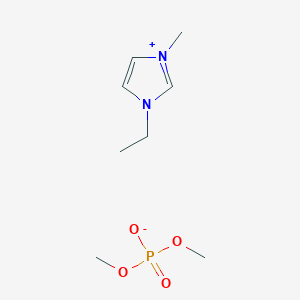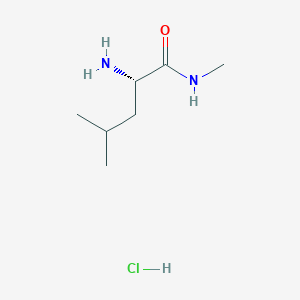
1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate
Descripción general
Descripción
1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate, also known as DBBPTS, is an organosulfonate compound that has a wide range of applications in the field of scientific research. It is used in various laboratory experiments and studies, due to its unique properties. DBBPTS is a water-soluble compound with a high boiling point and a low melting point. It is also a good solvent for organic compounds, making it an ideal choice for a variety of applications in the laboratory.
Aplicaciones Científicas De Investigación
1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate has a wide range of applications in the field of scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a ligand in the study of enzyme-catalyzed reactions. It is also used in the study of biochemical and physiological processes, such as the metabolism of drugs and the regulation of gene expression.
Mecanismo De Acción
The mechanism of action of 1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate is not fully understood, but it is thought to act as a chelating agent, binding to metal ions and forming complexes. It is also thought to interact with proteins, enzymes, and other molecules, resulting in changes in their structure and function.
Biochemical and Physiological Effects
1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been shown to stimulate the production of collagen and elastin, and to have a protective effect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate in laboratory experiments is its high solubility in water, which makes it easy to use in a variety of applications. It is also relatively stable and has a low melting point, making it ideal for use in a wide range of laboratory experiments. However, it is important to note that 1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate is toxic and should be handled with care.
Direcciones Futuras
Future research on 1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate could focus on its potential use in drug delivery systems, as a chelating agent for metal ions, and as a ligand in the study of enzyme-catalyzed reactions. Other potential applications include its use in the study of biochemical and physiological processes, such as the metabolism of drugs and the regulation of gene expression. Research could also be done to further understand the mechanism of action of 1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate and its potential therapeutic effects. Additionally, further research could be done to explore the potential applications of 1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate in other areas, such as in the development of new materials and in the synthesis of organic compounds.
Propiedades
IUPAC Name |
5-bromopyridin-1-ium-1,2-diamine;2,4,6-trimethylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S.C5H6BrN3/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;6-4-1-2-5(7)9(8)3-4/h4-5H,1-3H3,(H,10,11,12);1-3,7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFFSRVAJHWIFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.C1=CC(=[N+](C=C1Br)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B6360984.png)












![4-Methoxypyridin-1-ium-1-amine 4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate](/img/structure/B6361087.png)